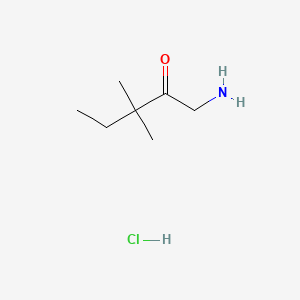![molecular formula C9H20N2O5S B6607848 tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate CAS No. 2839156-71-5](/img/structure/B6607848.png)
tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate (TBEEC) is an organic compound with a wide range of applications in research and industry. TBEEC is used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as an inhibitor in biochemical assays. It has been studied extensively for its ability to inhibit enzymes, and its potential as an anti-cancer drug.
Mécanisme D'action
Tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate acts as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. It has been shown to inhibit a variety of enzymes, including proteases, phosphatases, and kinases. It is also able to bind to proteins and disrupt their function, which can be used to study protein-protein interactions.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of several enzymes, including proteases, phosphatases, and kinases. It has also been shown to bind to proteins and disrupt their function. In addition, this compound has been shown to have anti-cancer effects, as it has been shown to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate in laboratory experiments is its ability to inhibit enzymes, which makes it useful for studying enzyme inhibition and protein-protein interactions. It is also relatively easy to synthesize and is stable in a variety of solvents. However, it is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
In the future, tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate could be used to develop new drugs for the treatment of cancer and other diseases. It could also be used to develop new methods for studying enzyme inhibition and protein-protein interactions. Additionally, it could be used to develop new catalysts and reagents for chemical synthesis. Finally, it could be used to develop new methods for drug delivery and targeted drug delivery.
Méthodes De Synthèse
Tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate can be synthesized by reacting tert-butyl bromide with a mixture of ethoxysulfonyl chloride and ethylenediamine. The reaction is carried out in the presence of a base, such as potassium carbonate, and the resulting product is isolated by distillation.
Applications De Recherche Scientifique
Tert-butyl N-{2-[(ethoxysulfonyl)amino]ethyl}carbamate is used in a wide range of scientific research applications, including enzymology, biochemistry, and medicinal chemistry. It has been used in the study of enzyme inhibition, as it is capable of inhibiting a variety of enzymes, including proteases, phosphatases, and kinases. It has also been used in the study of protein-protein interactions, as it is able to bind to proteins and disrupt their function. In addition, this compound has been used in the study of cancer, as it has been shown to inhibit the growth of certain types of cancer cells.
Propriétés
IUPAC Name |
tert-butyl N-[2-(ethoxysulfonylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O5S/c1-5-15-17(13,14)11-7-6-10-8(12)16-9(2,3)4/h11H,5-7H2,1-4H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIDXHKAPZYVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOS(=O)(=O)NCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


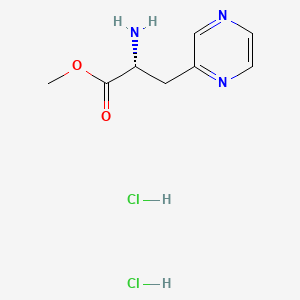
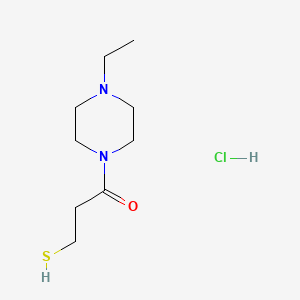
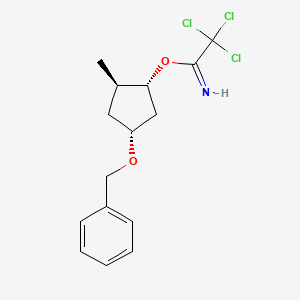
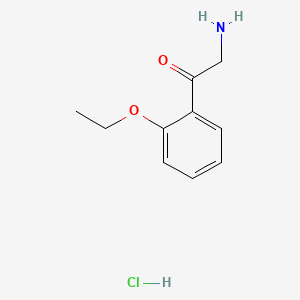
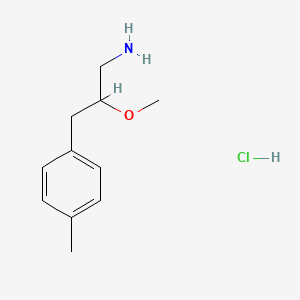


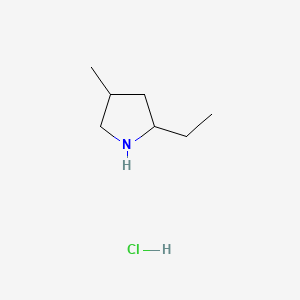
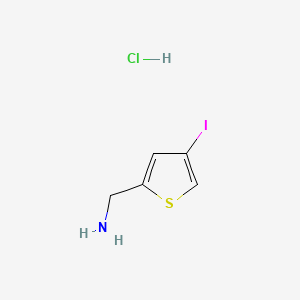
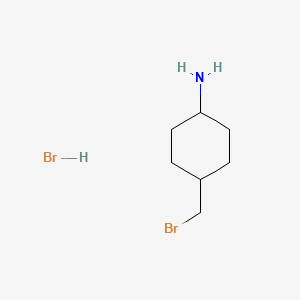
![N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride](/img/structure/B6607865.png)
